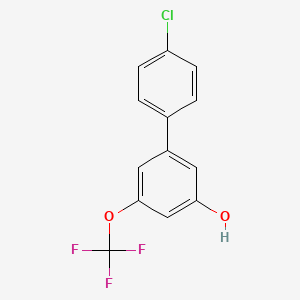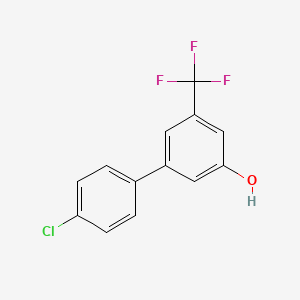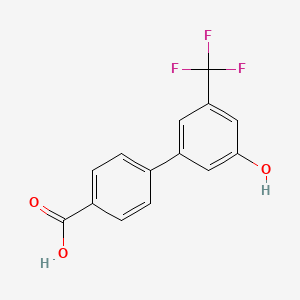
5-(4-Acetylphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Acetylphenyl)-3-trifluoromethoxyphenol (95%) is a chemical compound with a wide range of applications in the scientific research community. It is a phenol derivative with a trifluoromethoxy group and an acetyl group attached at the para position of the phenol moiety. This compound has been studied extensively and found to have a variety of biochemical and physiological effects that make it useful in a number of scientific research applications.
Scientific Research Applications
5-(4-Acetylphenyl)-3-trifluoromethoxyphenol (95%) has been used in a number of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as pyridines, quinolines, and thiophenes. It has also been used as a catalyst in the synthesis of heterocycles, such as indoles and pyrroles. Additionally, it has been used as a precursor in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and antineoplastic agents.
Mechanism of Action
The mechanism of action of 5-(4-Acetylphenyl)-3-trifluoromethoxyphenol (95%) is not fully understood. However, it is believed that the compound acts as a proton donor, donating protons to the active site of enzymes, which can then lead to the inhibition of enzyme activity. Additionally, the trifluoromethoxy group may act as an electron-withdrawing group, which can increase the electron density of the phenol moiety. This can lead to increased reactivity of the phenol moiety, which can then lead to the formation of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Acetylphenyl)-3-trifluoromethoxyphenol (95%) are not fully understood. However, it has been found to have antifungal, anti-inflammatory, and antineoplastic effects in laboratory studies. Additionally, it has been found to have antioxidant and anti-apoptotic effects in cell culture studies.
Advantages and Limitations for Lab Experiments
The advantages of 5-(4-Acetylphenyl)-3-trifluoromethoxyphenol (95%) for laboratory experiments include its low cost, its ready availability, and its ease of synthesis. Additionally, it is a relatively non-toxic compound, making it safe to handle in the laboratory. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in different systems.
Future Directions
The future directions for 5-(4-Acetylphenyl)-3-trifluoromethoxyphenol (95%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and medical industries. Additionally, further research into its solubility and its ability to form various organic compounds could lead to new and interesting applications. Finally, research into its potential toxicity and its effects on the environment should be conducted.
Synthesis Methods
The synthesis of 5-(4-Acetylphenyl)-3-trifluoromethoxyphenol (95%) involves several steps. First, the starting material 4-acetylphenol is reacted with trifluoromethanesulfonic anhydride in dichloromethane to form 4-trifluoromethyl-4-acetylphenol. This is then reacted with sodium hydroxide in methanol to form the desired product, 5-(4-acetylphenyl)-3-trifluoromethoxyphenol (95%). The reaction is then quenched with water and the product is extracted with ethyl acetate.
properties
IUPAC Name |
1-[4-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9(19)10-2-4-11(5-3-10)12-6-13(20)8-14(7-12)21-15(16,17)18/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSAXUMREJYVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686593 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Acetylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262003-70-2 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














